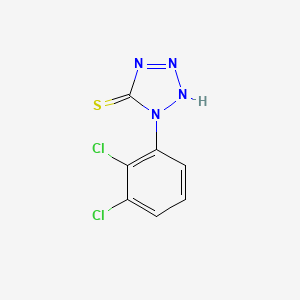
methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate” is a chemical entity cataloged in various chemical databases. It is known for its unique properties and potential applications in different scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound “methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate” involves specific reaction conditions and reagents. The preparation methods typically include:
Initial Raw Materials: The synthesis begins with the selection of appropriate raw materials that provide the necessary chemical groups for the target compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reactions and improve yield and purity.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using optimized processes to ensure consistency and efficiency. This includes:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis in controlled environments.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed to maintain a steady production rate.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to isolate and purify the final product.
化学反応の分析
Types of Reactions
The compound “methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents to form new products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to different derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon and platinum are employed to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products often have distinct chemical and physical properties that make them useful in various applications.
科学的研究の応用
The compound “methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of “methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate” involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.
Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions and responses.
特性
IUPAC Name |
methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-7(16-2)11(13(18)19-3)12(17)8-4-9(14)6-10(15)5-8/h4-6,16H,1-3H3/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFZQWWSBKJSC-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C1=CC(=CC(=C1)Cl)Cl)C(=O)OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C1=CC(=CC(=C1)Cl)Cl)/C(=O)OC)/NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloromethyl-2-(7-methoxy-benzo[1,3]dioxol-5-yl)-5-methyl-oxazole](/img/structure/B7813871.png)

![15,16,18,19,21-pentazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,17,19-decaene-17-thiol](/img/structure/B7813898.png)




![5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B7813942.png)
